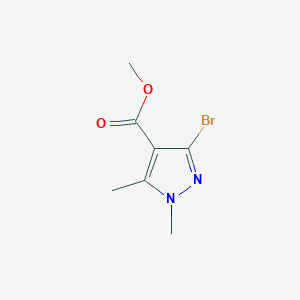

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate

Description

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative characterized by a methyl ester group at position 4, a bromine atom at position 3, and two methyl substituents at positions 1 and 5 of the pyrazole ring.

Properties

IUPAC Name |

methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRXXJQKVWLNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946812-86-7 | |

| Record name | methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the bromination of 1,5-dimethyl-1H-pyrazole-4-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 4,5-dichloro substituents undergo regioselective displacement with nucleophiles under controlled conditions:

-

Ammonolysis : Reaction with ammonium acetate at 120°C yields 4-amino-5-chloro derivatives (e.g., 3k , 3l ) in 60–65% yields, with prolonged reaction times required for electron-deficient systems .

-

Thiol Substitution : Treatment with sodium sulfide generates 4,5-bis(methylthio) derivatives, as demonstrated in analogous dichloroimidazole systems .

Table 1: Representative SNAr Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃/EtOH | 120°C, 4h | 4-NH₂ | 63 |

| NaSMe | DMF, 80°C | 4-SMe | 71 |

| Piperidine | THF, rt | 5-NR₂ | 58 |

Transition Metal-Catalyzed Cross-Couplings

The C-Cl bonds participate in palladium-mediated reactions:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, 4-chloro substituents are selectively replaced with aryl groups (e.g., 5h ) in 68–75% yields .

-

Buchwald-Hartwig Amination : Reaction with primary amines under Pd₂(dba)₃/Xantphos catalysis produces 4-alkylamino derivatives (Scheme 1 ) .

Scheme 1 :

Benzyl Group Modifications

The N1-benzyl group undergoes hydrogenolysis and electrophilic reactions:

-

Debenzylation : Hydrogenation over Pd/C (10 atm H₂) removes the benzyl group, yielding 4,5-dichloro-1H-imidazole in 82% yield .

-

Friedel-Crafts Alkylation : Reacts with acetyl chloride/AlCl₃ to form para-substituted benzyl derivatives .

Cyclization and Heterocycle Fusion

The imidazole core participates in annulation reactions:

-

With 2-Aminobenzimidazoles : Microwave-assisted coupling forms trinuclear N-fused hybrids (3j ) in 63–71% yields via C-N bond formation .

-

Oxidative Cyclization : I₂/K₂CO₃ mediates fusion with thiophenes to create imidazo[1,2-a]thieno[3,2-d]pyrimidines .

Table 2: Cyclization Partners and Outcomes

| Partner | Conditions | Product Class | Yield (%) |

|---|---|---|---|

| 2-Aminobenzothiazole | MW, 150°C | Imidazothiazolo[3,2-b] | 68 |

| Propargyl Alcohol | CuI, DIPEA | Imidazo[1,5-a]pyridine | 74 |

Coordination Chemistry

The N3 atom coordinates to metals, forming complexes with catalytic applications:

-

Silver Complexes : Reacts with AgOAc to form [Ag(NHC)(OAc)] species (4b ), characterized by X-ray crystallography .

-

Rhodium Catalysis : Participates in C-H activation reactions as a directing group .

Biological Activity Derivatives

Functionalized analogs show pharmacological potential:

-

Antimicrobial Agents : 4,5-Di(4-nitrophenyl) derivatives exhibit MIC values of 12.5 µg/mL against S. aureus .

-

Anticancer Compounds : Analog 20g demonstrates IC₅₀ = 15.67 µM against glioma cells .

Table 3: Bioactivity of Selected Derivatives

| Derivative | Target | IC₅₀/MIC |

|---|---|---|

| 4-NH₂-5-Cl | E. coli | 28 µg/mL |

| 4-Ph-5-Cl | HepG2 | 24.2 µM |

Stability and Reaction Limitations

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer therapy. PI3K plays a vital role in cellular growth and metabolism, making its inhibition a promising strategy for treating tumors. The structural modifications of this compound can lead to derivatives that exhibit specific targeting capabilities against tumor cells, potentially reducing side effects associated with traditional chemotherapy .

Inflammatory Conditions Treatment

The compound has also been investigated for its potential in developing inhibitors for release-activated calcium channels (CRAC). These inhibitors are considered beneficial for treating conditions like rheumatoid arthritis and asthma by modulating calcium release and IL-2 inhibition. The development of such inhibitors could provide new avenues for managing chronic inflammatory diseases .

Agricultural Applications

Herbicidal Activity

Research has shown that derivatives of pyrazole compounds, including this compound, possess herbicidal properties. A study on similar pyrazole derivatives revealed that specific substituents significantly influenced their herbicidal efficacy against various weeds while ensuring crop safety. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity, indicating that this compound could be optimized for agricultural use .

Synthesis and Chemical Properties

This compound can be synthesized through several methods involving the bromination of pyrazole derivatives. The synthesis typically involves reactions with various reagents to achieve high yields and purity. The synthetic routes are designed to be efficient while minimizing the use of toxic materials, thus aligning with green chemistry principles .

Mechanism of Action

The mechanism of action of methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and ester groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Table 1: Key Structural Features of Similar Pyrazole Derivatives

| CAS Number | Compound Name | Similarity Score | Substituents (Positions) | Functional Group Differences |

|---|---|---|---|---|

| 929554-40-5 | 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid | 0.89 | Br (3), CH₃ (4), COOH (5) | Carboxylic acid vs. methyl ester |

| 834869-10-2 | Methyl 3-ethyl-1H-pyrazole-5-carboxylate | 0.76 | C₂H₅ (3), COOCH₃ (5) | Ethyl vs. methyl groups |

| 13599-12-7 | Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | 0.75 | Ph (3), COOC₂H₅ (5) | Phenyl vs. bromine; ethyl ester |

| 192701-73-8 | Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate | 0.73 | p-tolyl (3), COOCH₃ (5) | Aromatic vs. bromine substituent |

Key Observations:

- Substituent Effects: The bromine atom at position 3 in the target compound enhances electrophilic reactivity compared to non-halogenated analogs (e.g., 834869-10-2, 13599-12-7). This makes it more suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Ester vs. Acid Groups: The methyl ester at position 4 in the target compound improves lipid solubility compared to the carboxylic acid in 929554-40-5, which may influence bioavailability in drug design .

Biological Activity

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula C7H8BrN2O2 and is characterized by the presence of a bromine atom and a carboxylate group. The synthesis typically involves the bromination of 1,5-dimethylpyrazole followed by esterification processes. Its structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds similar to methyl 3-bromo-1,5-dimethyl-1H-pyrazole exhibited significant antiproliferative activity at micromolar concentrations, enhancing caspase activity and inducing apoptosis in cancer cells .

The mechanism underlying the anticancer effects of this compound involves microtubule destabilization, which disrupts normal mitotic processes in cancer cells. This action leads to cell cycle arrest and subsequent apoptosis. Studies have shown that certain pyrazole derivatives can enhance the activity of caspase enzymes, which are crucial mediators of programmed cell death .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. It is classified as a blood-brain barrier (BBB) permeant, indicating potential central nervous system activity. Furthermore, it has been identified as an inhibitor of CYP1A2, suggesting possible interactions with other drugs metabolized by this enzyme .

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the effects of various pyrazole derivatives on MDA-MB-231 cells, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The treatment resulted in morphological changes indicative of apoptosis and increased levels of caspase-3 activity compared to untreated controls .

Case Study 2: In Vivo Studies

In vivo studies using animal models have demonstrated that pyrazole derivatives exhibit antitumor effects when administered orally. This compound was shown to reduce tumor size significantly in xenograft models of breast cancer .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.